molecular formula C18H19NO4S B5904642 N-(2-hydroxyethyl)-N-[4-(methylthio)benzyl]-1,3-benzodioxole-5-carboxamide

N-(2-hydroxyethyl)-N-[4-(methylthio)benzyl]-1,3-benzodioxole-5-carboxamide

Cat. No. B5904642
M. Wt: 345.4 g/mol
InChI Key: ZDWUXDXVGPUYOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-hydroxyethyl)-N-[4-(methylthio)benzyl]-1,3-benzodioxole-5-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as HMBD-001 and is a member of the benzodioxole family of compounds.

Mechanism of Action

The mechanism of action of HMBD-001 is not fully understood, but studies have shown that it acts by inhibiting the activity of certain enzymes that are essential for the survival and proliferation of cancer cells. Specifically, HMBD-001 has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a critical role in the regulation of gene expression.
Biochemical and Physiological Effects
HMBD-001 has been shown to have a variety of biochemical and physiological effects. Studies have shown that HMBD-001 can induce apoptosis and cell cycle arrest in cancer cells, which can lead to the inhibition of tumor growth and proliferation. Additionally, HMBD-001 has been shown to have anti-inflammatory and antioxidant properties, which may have potential applications in the treatment of various diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using HMBD-001 in lab experiments is its potent anticancer activity against a wide range of cancer cell lines. Additionally, HMBD-001 has been shown to be relatively non-toxic to normal cells, which makes it a promising candidate for the development of new cancer therapies. However, one of the limitations of using HMBD-001 in lab experiments is its relatively complex synthesis process, which may limit its availability and accessibility to researchers.

Future Directions

There are several future directions for research on HMBD-001. One potential direction is the development of new cancer therapies based on HMBD-001. Additionally, further studies are needed to fully understand the mechanism of action of HMBD-001 and its potential applications in the treatment of various diseases. Finally, the synthesis process for HMBD-001 could be optimized to make it more accessible and cost-effective for researchers.

Synthesis Methods

The synthesis of HMBD-001 involves a multistep process that includes the use of various reagents and solvents. The process starts with the condensation of 2-hydroxyethylamine with 4-(methylthio)benzaldehyde to form an imine intermediate, which is then reduced using sodium borohydride to form the corresponding amine. The amine is then coupled with 3,4-methylenedioxybenzoyl chloride to form the final product, HMBD-001.

Scientific Research Applications

HMBD-001 has been the subject of numerous scientific studies due to its potential applications in various fields. One of the most promising applications of HMBD-001 is in the field of cancer research. Studies have shown that HMBD-001 has potent anticancer activity against a wide range of cancer cell lines. Additionally, HMBD-001 has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest.

properties

IUPAC Name

N-(2-hydroxyethyl)-N-[(4-methylsulfanylphenyl)methyl]-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO4S/c1-24-15-5-2-13(3-6-15)11-19(8-9-20)18(21)14-4-7-16-17(10-14)23-12-22-16/h2-7,10,20H,8-9,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDWUXDXVGPUYOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)CN(CCO)C(=O)C2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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